molecular formula C12H13BrN2O B3321911 7-Bromospiro[indoline-3,4'-piperidin]-2-one CAS No. 1395071-05-2

7-Bromospiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B3321911
CAS No.: 1395071-05-2
M. Wt: 281.15
InChI Key: QPBXODOBNQNOOF-UHFFFAOYSA-N
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Description

7-Bromospiro[indoline-3,4’-piperidin]-2-one is a synthetic compound belonging to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound features a bromine atom at the 7th position of the indoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromospiro[indoline-3,4’-piperidin]-2-one typically involves the reaction of indoline derivatives with brominating agents. One common method includes the bromination of spiro[indoline-3,4’-piperidin]-2-one using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient brominating agents, solvents, and catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Bromospiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxylated derivatives, while reduction can produce de-brominated compounds .

Scientific Research Applications

7-Bromospiro[indoline-3,4’-piperidin]-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromospiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 7-Bromospiro[indoline-3,4’-piperidin]-2-one is unique due to its spiro structure combined with the presence of a bromine atom. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

7-bromospiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-9-3-1-2-8-10(9)15-11(16)12(8)4-6-14-7-5-12/h1-3,14H,4-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBXODOBNQNOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C(=CC=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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